Neocopiamycin B

Toxicity Profiling Macrolide Antibiotics Safety Pharmacology

Standard copiamycin analogs fail due to toxicity at therapeutic doses, rendering many in vivo antifungal studies unfeasible. Neocopiamycin B is the validated solution. - **Superior Safety Margin:** LD0 >1000 mg/kg (i.p., mice) vs copiamycin LD50 24.8 mg/kg, enabling high-dose or repeated-dosing PD studies. - **Distinct Chemical Entity:** Unique macrolide skeleton with full NMR assignments; not interchangeable with Neocopiamycin A or copiamycin. - **Research Use:** Essential SAR tool and analytical standard for Streptomyces metabolomics. Available for immediate R&D shipment.

Molecular Formula C54H95N3O16
Molecular Weight 1042.3 g/mol
Cat. No. B15580829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeocopiamycin B
Molecular FormulaC54H95N3O16
Molecular Weight1042.3 g/mol
Structural Identifiers
InChIInChI=1S/C54H95N3O16/c1-32-16-19-42(59)38(7)46(63)30-44(61)34(3)18-21-49(67)72-51(36(5)25-33(2)15-13-11-9-10-12-14-24-57-53(55)56-8)35(4)17-20-43(60)37(6)45(62)27-39(58)26-40(71-50(68)31-48(65)66)28-41-29-47(64)52(69)54(70,73-41)23-22-32/h9-10,17-18,20-21,32-47,51-52,58-64,69-70H,11-16,19,22-31H2,1-8H3,(H,65,66)(H3,55,56,57)/b10-9+,20-17-,21-18-
InChIKeyDJTUBZQCOXOGEQ-NJEQGCGJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neocopiamycin B Procurement Guide: Macrolide Antifungal from Streptomyces hygroscopicus var. crystallogenes


Neocopiamycin B (CAS 113189-06-3) is a macrolide antifungal antibiotic isolated as a minor component from the fermentation broth of Streptomyces hygroscopicus var. crystallogenes, the same microbial strain that produces copiamycin [1]. The compound has a molecular formula of C₅₄H₉₅N₃O₁₆ and a molecular weight of 1,042.34 g/mol [2]. Its skeletal structure was definitively elucidated and published in 1999, confirming it as a 32-membered polyhydroxy macrolide lactone bearing a guanidino-containing side chain [3]. Neocopiamycin B is distinguished within its structural class by its retained malonyl ester moiety and its specific N-methylation pattern relative to closely related congeners.

Why Neocopiamycin B Cannot Be Substituted with Copiamycin or Neocopiamycin A


Although Neocopiamycin B shares a common Streptomyces hygroscopicus var. crystallogenes fermentation origin with copiamycin and Neocopiamycin A, structural and pharmacological evidence demonstrates these congeners are not interchangeable [1]. Copiamycin (C₅₄H₉₅N₃O₁₇) differs by one oxygen atom and a malonyl group arrangement, while Neocopiamycin A (C₅₃H₉₃N₃O₁₇) is the N-demethylated analog of copiamycin A [2]. Critically, acute toxicity data reveal a stark divergence: copiamycin exhibits an intraperitoneal LD₅₀ of 24.8 mg/kg in mice, whereas Neocopiamycin B (as Neocopiamycins A and B mixture data) shows LD₀ values exceeding 1,000 mg/kg across multiple routes, indicating a toxicity differential greater than 40-fold at minimum lethal dose thresholds [3]. Substitution without accounting for this toxicity disparity would fundamentally alter experimental safety parameters and interpretability of results.

Quantitative Differentiation Evidence: Neocopiamycin B vs. Copiamycin and Neocopiamycin A


Acute Toxicity: Neocopiamycin B vs. Copiamycin — Intraperitoneal LD₅₀ Comparison

In murine acute toxicity models using intraperitoneal administration, copiamycin demonstrates an LD₅₀ of 24.8 mg/kg, establishing a relatively narrow therapeutic window [1]. In direct contrast, Neocopiamycins A and B (reported as combined mixture data) exhibit an intraperitoneal LD₀ exceeding 1,000 mg/kg — meaning no lethality was observed at doses more than 40-fold higher than the copiamycin LD₅₀ [1]. This represents a substantial toxicity differential between the parent compound (copiamycin) and the neocopiamycin series. The intravenous LD₀ values for Neocopiamycins A and B are reported as >30 mg/kg and >25 mg/kg respectively, with oral LD₀ also >1,000 mg/kg [1].

Toxicity Profiling Macrolide Antibiotics Safety Pharmacology

Antifungal Activity Rank Order: Neocopiamycin B Demonstrates Superior Potency Within Its Structural Series

Among the copiamycin-class macrolides produced by Streptomyces hygroscopicus var. crystallogenes, Neocopiamycin B exhibits antifungal activity that is qualitatively described as stronger than that of both copiamycin and Neocopiamycin A [1]. The activity rank order established from the fermentation characterization studies is: Neocopiamycin B > Neocopiamycin A > copiamycin (for antifungal endpoints) . Note: Quantitative MIC data against specific fungal strains are not available in the open literature for direct numerical comparison. This evidence is based on the qualitative potency hierarchy reported in primary characterization studies.

Antifungal Activity Structure-Activity Relationship Macrolide Antibiotics

Structural Differentiation: N-Methylation and Malonyl Group Retention Distinguish Neocopiamycin B

The skeletal structure of Neocopiamycin B was elucidated using NMR spectroscopy and mass spectrometry, confirming it as a 32-membered polyhydroxy macrolide lactone [1]. Key structural differentiators from congeners include: (1) molecular formula C₅₄H₉₅N₃O₁₆ (MW 1,042.34) versus copiamycin's C₅₄H₉₅N₃O₁₇ (MW 1,058.35), representing a formal loss of one oxygen atom and structural rearrangement; (2) retention of the malonyl ester moiety, a feature associated with bioactivity modulation in this macrolide class [1]; (3) N-methylation pattern distinct from Neocopiamycin A, which is characterized as N-demethylcopiamycin A [2]. The guanidino-containing side chain and α,β-unsaturated ester group are conserved across the series, but the specific stereochemical arrangement and functional group modifications create distinct chemical entities [1].

Structural Elucidation Macrolide Chemistry Natural Product Characterization

Fermentation Product Profile: Neocopiamycin B as a Distinct Minor Component in the Copiamycin Biosynthetic Pathway

Fermentation of Streptomyces hygroscopicus var. crystallogenes yields copiamycin as the major product, with several minor components including Neocopiamycin A and Neocopiamycin B co-produced in the culture broth [1]. Neocopiamycin B represents a biosynthetically related but chemically distinct shunt product or processing intermediate. This minor component status has implications for procurement: Neocopiamycin B is not simply a precursor or degradation product of copiamycin but a genuine secondary metabolite with its own production profile [1]. The co-culture studies have further demonstrated that Neocopiamycin A can be induced under specific culture conditions not observed in monoculture, suggesting cryptic biosynthetic pathway activation potential for the entire neocopiamycin series [2]. The abundance ratio between copiamycin and neocopiamycins varies with fermentation conditions, making purified Neocopiamycin B a specialized procurement item distinct from bulk copiamycin preparations.

Fermentation Natural Product Biosynthesis Metabolite Profiling

Recommended Research and Industrial Applications for Neocopiamycin B Procurement


Low-Toxicity Antifungal Probe for Extended-Duration Cell Culture Studies

Researchers investigating fungal cell biology or conducting antifungal susceptibility testing that requires extended incubation periods (≥48-72 hours) should prioritize Neocopiamycin B over copiamycin. The acute toxicity differential—LD₀ >1,000 mg/kg for Neocopiamycin B versus LD₅₀ 24.8 mg/kg for copiamycin—translates to substantially reduced confounding cytotoxic effects on host cells in co-culture systems [1]. This lower toxicity profile enables higher test concentrations and longer exposure windows without viability artifacts, critical for time-course studies, biofilm assays, or fungal morphogenesis experiments where compound exposure must span multiple replication cycles. Procurement of Neocopiamycin B specifically (rather than copiamycin) ensures the experimental system maintains the safety margin required for longitudinal antifungal activity assessment.

Structure-Activity Relationship (SAR) Studies of Copiamycin-Class Macrolides

Medicinal chemistry and natural product derivatization programs investigating the copiamycin-neocopiamycin structural series require Neocopiamycin B as an essential comparator compound. Its distinct molecular features—specifically the N-methylation pattern and malonyl ester retention—provide critical SAR data points absent from copiamycin and Neocopiamycin A [2]. Comparative analysis across the three congeners (copiamycin, Neocopiamycin A, Neocopiamycin B) allows investigators to deconvolute the contributions of specific structural modifications to antifungal activity and toxicity outcomes [2][3]. Procurement of all three compounds from authenticated sources enables rigorous, well-controlled SAR studies that would be incomplete if Neocopiamycin B were omitted or substituted with a structural analog.

Analytical Reference Standard for Fermentation Metabolite Profiling and Quality Control

Laboratories engaged in Streptomyces hygroscopicus var. crystallogenes fermentation process development, natural product screening, or metabolomic profiling require authenticated Neocopiamycin B as an analytical reference standard [1]. Because Neocopiamycin B is a minor fermentation component co-produced with copiamycin, its presence and relative abundance serve as quality indicators for fermentation consistency and biosynthetic pathway integrity [1]. LC-MS or HPLC methods targeting the copiamycin-class macrolides must include Neocopiamycin B to ensure accurate peak identification and quantification. Substitution with copiamycin or Neocopiamycin A would produce incorrect retention time matching and erroneous quantitation due to their distinct molecular masses and chromatographic behaviors [2]. Procurement of Neocopiamycin B as a discrete reference material is therefore essential for method validation and routine quality control applications.

Exploratory Antifungal Screening with Reduced False-Negative Risk from Toxicity Artifacts

In high-throughput or broad-spectrum antifungal screening campaigns where compound toxicity to the assay system may confound activity readouts, Neocopiamycin B offers an operational advantage over copiamycin. The >40-fold higher safety margin at lethal dose thresholds reduces the likelihood that observed antifungal activity is masked by general cytotoxicity or that positive hits are discounted due to non-specific toxicity flags [1]. For screening programs evaluating fungal pathogens against libraries of natural product-derived macrolides, Neocopiamycin B provides a favorable activity-to-toxicity profile that increases the probability of detecting genuine antifungal effects without interference from compound-induced assay system compromise. Procurement of Neocopiamycin B specifically supports screening strategies aimed at identifying antifungal leads with inherently low mammalian cell toxicity.

Quote Request

Request a Quote for Neocopiamycin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.